molecular formula C20H21NO4 B342082 N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER

N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER

Cat. No.: B342082
M. Wt: 339.4 g/mol
InChI Key: OGKLZBCYJRTSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-2-phenylethyl acetate with 3,4-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylethyl acetate
  • 3,4-Dimethylaniline
  • 4-Oxobutanoic acid

Uniqueness

What sets N-(3,4-DIMETHYL-PHENYL)-SUCCINAMIC ACID 2-OXO-2-PHENYL-ETHYL ESTER apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

phenacyl 4-(3,4-dimethylanilino)-4-oxobutanoate

InChI

InChI=1S/C20H21NO4/c1-14-8-9-17(12-15(14)2)21-19(23)10-11-20(24)25-13-18(22)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,23)

InChI Key

OGKLZBCYJRTSIY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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